Methyl Ester vs. Free Carboxylic Acid: Physicochemical and Permeability Divergence
Methyl 6-phenylpyrimidine-4-carboxylate differs from its hydrolysis product, 6-phenylpyrimidine-4-carboxylic acid, in critical physicochemical parameters that govern membrane permeability and synthetic handling. The methyl ester has zero hydrogen bond donors (HBD) and a computed XLogP3 of 2.1, compared to the free acid’s one HBD, an experimental pKa of ~3.53, and a LogD(pH 7.4) of -1.25 [1][2]. This results in a markedly different ionization state at physiological pH, directly impacting passive diffusion and solubility profiles.
| Evidence Dimension | Hydrogen Bond Donor Count, Lipophilicity, and Ionization |
|---|---|
| Target Compound Data | Methyl 6-phenylpyrimidine-4-carboxylate: HBD = 0; XLogP3 = 2.1; Melting point = 71–73 °C; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | 6-Phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8): HBD = 1; LogP = 2.13; pKa = 3.53; LogD(pH 7.4) = -1.25; Melting point = 173–177 °C; Rotatable bonds = 2 [2] |
| Quantified Difference | ΔHBD = 1; ΔLogD(pH 7.4) ≈ 3.35 log units; ΔMelting point ≈ 100 °C. The ester is uncharged at pH 7.4, while the acid is predominantly ionized. |
| Conditions | Computed (PubChem, Chembase) and experimental (ChemicalBook) physicochemical data. |
Why This Matters
The methyl ester's neutrality and higher lipophilicity make it a superior intermediate for reactions requiring anhydrous or non-polar conditions and a more membrane-permeable prodrug form, whereas the free acid's charge state favors aqueous solubility but complicates purification and limits passive cellular uptake.
- [1] PubChem. Methyl 6-phenylpyrimidine-4-carboxylate. Compound Summary CID 12582973. National Center for Biotechnology Information (2025). View Source
- [2] Chembase. 6-Phenylpyrimidine-4-carboxylic acid. Chemical Properties Data (2025). View Source
